molecular formula C13H15Cl2NO B11181004 1-(2,5-Dichlorobenzoyl)-4-methylpiperidine

1-(2,5-Dichlorobenzoyl)-4-methylpiperidine

Cat. No.: B11181004
M. Wt: 272.17 g/mol
InChI Key: XBIJZNBGMGMZBR-UHFFFAOYSA-N
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Description

1-(2,5-Dichlorobenzoyl)-4-methylpiperidine is an organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a 2,5-dichlorobenzoyl group attached to a 4-methylpiperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-Dichlorobenzoyl)-4-methylpiperidine typically involves the acylation of 4-methylpiperidine with 2,5-dichlorobenzoyl chloride. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:

    Solvent: Dichloromethane or chloroform

    Temperature: Room temperature to reflux

    Time: Several hours to overnight

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to higher purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-Dichlorobenzoyl)-4-methylpiperidine can undergo various chemical reactions, including:

    Oxidation: The piperidine ring can be oxidized to form N-oxide derivatives.

    Reduction: The carbonyl group in the benzoyl moiety can be reduced to form alcohol derivatives.

    Substitution: The chlorine atoms on the benzoyl ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an appropriate solvent.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: N-oxide derivatives of this compound.

    Reduction: Alcohol derivatives of the benzoyl group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2,5-Dichlorobenzoyl)-4-methylpiperidine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly in the area of central nervous system (CNS) disorders.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,5-Dichlorobenzoyl)-4-methylpiperidine is not fully understood, but it is believed to interact with specific molecular targets in the body. The compound may bind to receptors or enzymes, altering their activity and leading to various physiological effects. Further research is needed to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2,5-Dichlorobenzoyl)-4-methylpiperidine is unique due to the specific positioning of the chlorine atoms on the benzoyl ring and the presence of a methyl group on the piperidine ring. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H15Cl2NO

Molecular Weight

272.17 g/mol

IUPAC Name

(2,5-dichlorophenyl)-(4-methylpiperidin-1-yl)methanone

InChI

InChI=1S/C13H15Cl2NO/c1-9-4-6-16(7-5-9)13(17)11-8-10(14)2-3-12(11)15/h2-3,8-9H,4-7H2,1H3

InChI Key

XBIJZNBGMGMZBR-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C(=O)C2=C(C=CC(=C2)Cl)Cl

Origin of Product

United States

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